molecular formula C12H16F2O2 B8077585 6-(2,4-Difluorophenoxy)hexan-1-ol

6-(2,4-Difluorophenoxy)hexan-1-ol

Cat. No.: B8077585
M. Wt: 230.25 g/mol
InChI Key: ZFDUNKCGJREJKN-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol compound characterized by a hexanol backbone substituted with a 2,4-difluorophenoxy group at the sixth carbon. Its molecular formula is C₁₂H₁₆F₂O₂, with a molecular weight of 242.25 g/mol. The compound is notable for its ether linkage and fluorine substituents, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Synthetic routes for this compound often involve nucleophilic substitution reactions between 2,4-difluorophenol and a hexanol derivative (e.g., 6-bromohexan-1-ol) under basic conditions. Purification typically employs column chromatography with gradients of hexanes and ethyl acetate .

Properties

IUPAC Name

6-(2,4-difluorophenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDUNKCGJREJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol

  • Molecular Formula : C₂₆H₃₈O₃
  • Molecular Weight : 398.58 g/mol
  • Key Features: Contains a biphenyl ether moiety with a long-chain alkoxy group (octoxy). The extended hydrophobic chain enhances membrane permeability but reduces aqueous solubility compared to this compound.
  • Applications : Used in surfactant and polymer chemistry due to its amphiphilic properties .

6-(Methoxymethoxy)hexan-1-ol

  • Molecular Formula : C₈H₁₈O₃
  • Molecular Weight : 162.23 g/mol
  • Key Features : Lacks fluorine atoms but includes a methoxymethoxy protecting group. This modification simplifies synthetic handling but diminishes metabolic resistance.
  • Synthesis : Prepared via Williamson ether synthesis, achieving 97% yield with flash chromatography .

1H,1H,6H-Decafluorohexan-1-ol

  • Molecular Formula : C₆H₄F₁₀O
  • Molecular Weight : 264.09 g/mol
  • Key Features: Fully fluorinated hexanol derivative. Exhibits extreme hydrophobicity and chemical inertness, making it suitable for specialty coatings and fluoropolymer synthesis. However, it lacks the aromatic ether functionality of this compound .

Fluorinated Phenoxy Derivatives in Drug Development

Pamapimod (6-(2,4-Difluorophenoxy)-8-methylpyrido[2,3-d]pyrimidin-7-one)

  • Molecular Formula : C₁₉H₁₆F₂N₃O₂
  • Molecular Weight : 363.35 g/mol
  • Key Features: Retains the 2,4-difluorophenoxy group but incorporates a pyridopyrimidinone core. This modification confers potent kinase inhibitory activity (IC₅₀ < 10 nM against p38α MAP kinase).
  • Applications: Investigated for inflammatory diseases; demonstrates superior target affinity compared to simpler ether-alcohols like this compound .

4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

  • Molecular Formula : C₁₁H₇F₅N₃O
  • Molecular Weight : 307.19 g/mol
  • Key Features: Features a pyrimidine ring with trifluoromethyl and difluorophenoxy groups. Acts as a potentiator of the HMRGX1 receptor, highlighting the role of fluorine in enhancing bioactivity and blood-brain barrier penetration .

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